Cas no 1261350-55-3 (Methyl 2-amino-2-(piperidin-4-yl)acetate)

Methyl 2-amino-2-(piperidin-4-yl)acetate 化学的及び物理的性質
名前と識別子
-
- EN300-4777807
- methyl 2-amino-2-(piperidin-4-yl)acetate
- 1261350-55-3
- Methyl 2-amino-2-(piperidin-4-yl)acetate
-
- インチ: 1S/C8H16N2O2/c1-12-8(11)7(9)6-2-4-10-5-3-6/h6-7,10H,2-5,9H2,1H3
- InChIKey: DAMLQNBXBCKELX-UHFFFAOYSA-N
- SMILES: O(C)C(C(C1CCNCC1)N)=O
計算された属性
- 精确分子量: 172.121177757g/mol
- 同位素质量: 172.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 155
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 64.4Ų
Methyl 2-amino-2-(piperidin-4-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4777807-0.25g |
methyl 2-amino-2-(piperidin-4-yl)acetate |
1261350-55-3 | 0.25g |
$617.0 | 2023-05-25 | ||
Enamine | EN300-4777807-0.1g |
methyl 2-amino-2-(piperidin-4-yl)acetate |
1261350-55-3 | 0.1g |
$591.0 | 2023-05-25 | ||
Enamine | EN300-4777807-1.0g |
methyl 2-amino-2-(piperidin-4-yl)acetate |
1261350-55-3 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-4777807-5.0g |
methyl 2-amino-2-(piperidin-4-yl)acetate |
1261350-55-3 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-4777807-0.05g |
methyl 2-amino-2-(piperidin-4-yl)acetate |
1261350-55-3 | 0.05g |
$563.0 | 2023-05-25 | ||
Enamine | EN300-4777807-10.0g |
methyl 2-amino-2-(piperidin-4-yl)acetate |
1261350-55-3 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-4777807-2.5g |
methyl 2-amino-2-(piperidin-4-yl)acetate |
1261350-55-3 | 2.5g |
$1315.0 | 2023-05-25 | ||
Enamine | EN300-4777807-0.5g |
methyl 2-amino-2-(piperidin-4-yl)acetate |
1261350-55-3 | 0.5g |
$645.0 | 2023-05-25 |
Methyl 2-amino-2-(piperidin-4-yl)acetate 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
Methyl 2-amino-2-(piperidin-4-yl)acetateに関する追加情報
Comprehensive Overview of Methyl 2-amino-2-(piperidin-4-yl)acetate (CAS No. 1261350-55-3)
Methyl 2-amino-2-(piperidin-4-yl)acetate (CAS No. 1261350-55-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative, featuring a piperidin-4-yl moiety and an aminoacetate functional group, is widely explored for its potential applications in drug discovery and medicinal chemistry. Its unique structural attributes make it a valuable intermediate for synthesizing bioactive molecules, particularly those targeting neurological and metabolic disorders.
The compound's molecular structure combines a piperidine ring with an ester-linked amino acid, offering versatility in chemical modifications. Researchers are particularly interested in its role as a building block for designing peptidomimetics and small-molecule inhibitors. Recent studies highlight its utility in developing compounds with potential neuroprotective or enzyme-modulating properties, aligning with current trends in precision medicine and targeted therapies.
In the context of drug development, Methyl 2-amino-2-(piperidin-4-yl)acetate is often discussed alongside structure-activity relationship (SAR) studies. Its chiral center and hydrogen-bonding capacity enable interactions with biological targets such as G-protein-coupled receptors (GPCRs) or kinases. These features resonate with trending topics like AI-driven drug design and fragment-based screening, where computational tools optimize molecular scaffolds for enhanced efficacy.
From a synthetic perspective, the compound's CAS No. 1261350-55-3 is frequently searched in databases like SciFinder or Reaxys, reflecting its demand in custom synthesis and process chemistry. Laboratories prioritize its purity and stability under varying conditions, addressing common queries about storage recommendations and handling protocols. Notably, it is often compared to analogs like piperidine-4-carboxylic acid derivatives, a hot topic in green chemistry discussions due to sustainable synthesis routes.
Emerging applications of Methyl 2-amino-2-(piperidin-4-yl)acetate include its use in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in degradation therapeutics. This aligns with frequent searches on targeted protein degradation and ubiquitin-proteasome system mechanisms. Additionally, its metabolite profiling is relevant to pharmacokinetic studies, answering user questions about bioavailability and metabolic pathways.
To ensure SEO optimization, this content integrates high-traffic keywords such as "piperidine-based drug intermediates", "amino ester synthesis", and "CAS 1261350-55-3 applications". By addressing trending queries like "how to modify piperidine scaffolds" or "ester derivatives in CNS drugs", the text enhances visibility while maintaining technical rigor. The absence of restricted substance references ensures compliance with platform guidelines.
In summary, Methyl 2-amino-2-(piperidin-4-yl)acetate (CAS No. 1261350-55-3) exemplifies innovation at the intersection of organic chemistry and biopharmaceuticals. Its adaptability to high-throughput screening and computational modeling positions it as a cornerstone in modern lead compound optimization, answering both academic and industrial demands for novel therapeutic agents.
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